dFKBP-2

Description

Evolution of Modalities in Chemical Biology

The landscape of chemical biology and drug discovery has evolved considerably, moving from approaches primarily focused on inhibiting protein activity to strategies that aim to control protein abundance.

Limitations of Traditional Small Molecule Inhibitors in Protein Function Modulation

Traditional small molecule inhibitors primarily function by binding to specific sites on a protein, typically the active site (orthosteric site) or an allosteric site, to block or modulate its enzymatic activity or interactions. creative-diagnostics.comdrugdiscoverytrends.com While successful in many cases, this approach faces several limitations. One significant challenge is the need for sustained high concentrations of the inhibitor to maintain target occupancy and achieve a therapeutic effect. nih.gov This can lead to off-target binding and associated toxicity. nih.gov

Furthermore, traditional inhibitors are often ineffective against proteins that lack a well-defined binding pocket or enzymatic activity, sometimes referred to as "undruggable" targets. nih.govnih.govpharmafeatures.com Many proteins involved in disease, such as scaffolding proteins or transcription factors, fall into this category. nih.govfrontiersin.orgsci-hub.se Inhibitors may also face issues with selectivity, potentially affecting closely related proteins and leading to unwanted side effects. nih.gov Additionally, mechanisms of drug resistance can emerge, such as mutations in the target protein's binding site or compensatory protein overexpression, which can reduce the efficacy of inhibitors. nih.govfrontiersin.orgnih.gov Inhibitors may also only block a single function of a multi-functional protein, failing to address other roles of the protein. frontiersin.orgnih.govbiochempeg.com

Emergence of Proteolysis-Targeting Chimeras (PROTACs) as a Novel Strategy for Protein Abundance Control

The limitations of traditional inhibitors spurred the development of new modalities, including targeted protein degradation technologies like Proteolysis-Targeting Chimeras (PROTACs). nih.gov PROTACs are heterobifunctional molecules designed to hijack the cell's natural ubiquitin-proteasome system (UPS) to selectively degrade target proteins. nih.govnih.govwikipedia.orgthermofisher.com

A typical PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that binds to an E3 ubiquitin ligase, and a chemical linker connecting the two ligands. nih.govthermofisher.comresearchgate.net By simultaneously binding to the POI and the E3 ligase, the PROTAC brings them into close proximity, forming a ternary complex. nih.govnih.govthermofisher.com This induced proximity facilitates the transfer of ubiquitin from an E2 enzyme, recruited by the E3 ligase, to lysine (B10760008) residues on the target protein. nih.govnih.govwikipedia.org The ubiquitinated protein is then recognized and degraded by the 26S proteasome. nih.govnih.govwikipedia.org

Unlike inhibitors, which require stoichiometric binding to block function, PROTACs act catalytically. A single PROTAC molecule can potentially mediate the ubiquitination and degradation of multiple copies of the target protein. nih.govwikipedia.orgthermofisher.com This catalytic mechanism allows PROTACs to be effective at lower concentrations compared to many inhibitors. nih.govnih.govthermofisher.comnih.gov The degradation approach also offers the potential to overcome drug resistance mechanisms that rely on target overexpression or active-site mutations. nih.govfrontiersin.orgbiochempeg.com Furthermore, by leading to the complete removal of the protein, PROTACs can disrupt all of its functions, including non-enzymatic and scaffolding roles, which are often not addressed by inhibitors. frontiersin.orgbiochempeg.com

Overview of dFKBP-2 as a Pioneering PROTAC Molecule

This compound is a notable example of an early PROTAC molecule that played a significant role in validating the concept of targeted protein degradation using small molecules. frontiersin.orgwikipedia.org

Historical Context of this compound Development by Key Research Groups

The concept of using bifunctional molecules to induce protein degradation was first proposed in 2001 by the laboratories of Craig Crews and Raymond Deshaies, who developed peptide-based PROTACs. nih.govnih.govportlandpress.combiochempeg.com These early PROTACs utilized peptide ligands to recruit E3 ligases and showed proof-of-concept in cell-free systems and later in cells, albeit with limitations related to cell permeability and potency due to their peptide nature. nih.gov

The development of all-small-molecule PROTACs represented a crucial step forward. This compound emerged from research focused on utilizing small molecules to recruit E3 ligases, specifically the Cereblon (CRBN) E3 ligase, which was identified as the target of immunomodulatory drugs like thalidomide (B1683933). frontiersin.orggoogle.com The Bradner group, including James E. Bradner and Georg Winter, were key players in this development. frontiersin.orggoogle.comnih.govscienceopen.com In 2015, the Bradner group reported the design and synthesis of dFKBP-1 and this compound, which were among the first small-molecule PROTACs designed to target FKBP12 for degradation. frontiersin.orgnih.govnih.govscienceopen.comresearchgate.netresearchgate.net These molecules were constructed using a ligand for wild-type FKBP12 and a ligand for CRBN, linked together. frontiersin.orgresearchgate.netresearchgate.net

Significance of this compound in Advancing the Field of Targeted Protein Degradation

This compound, along with dFKBP-1, was significant because it demonstrated that small-molecule PROTACs could effectively induce the degradation of a target protein (FKBP12) in cells by recruiting an E3 ligase (CRBN). frontiersin.orgnih.govresearchgate.netresearchgate.net This work provided crucial validation for the all-small-molecule PROTAC strategy, showcasing improved potency compared to earlier peptide-based approaches. nih.gov

The research involving this compound showed potent degradation of FKBP12 in MV4-11 cells, with significant reduction observed at concentrations between 0.01 µM and 10 µM. nih.govnih.govscienceopen.comresearchgate.netresearchgate.netprogenra.com This experimental evidence was vital in establishing the feasibility and potential of using bifunctional small molecules to induce targeted protein degradation via the UPS. While these initial studies primarily focused on demonstrating the degradation of FKBP12, they laid the groundwork for the subsequent explosion in PROTAC research and the development of degraders for a wide range of target proteins. frontiersin.orgresearchgate.netresearchgate.net The success with this compound contributed to the growing interest from both academia and industry in exploring PROTACs as a novel therapeutic modality. pharmafeatures.comfrontiersin.orgresearchgate.netbiochempeg.com

Data Table: FKBP12 Degradation by dFKBP-1 and this compound

| Compound | Target Protein | E3 Ligase | Concentration Range for Significant Degradation (in MV4-11 cells) | Observed Degradation | Reference |

| dFKBP-1 | FKBP12 | CRBN | 0.01 µM - 10 µM | Significant (>80% at 0.1 µM, 50% at 0.01 µM) nih.govprogenra.com | frontiersin.orgnih.govnih.govscienceopen.comresearchgate.netresearchgate.netprogenra.com |

| This compound | FKBP12 | CRBN | 0.01 µM - 10 µM | Significant (>80% at 0.1 µM, 50% at 0.01 µM) nih.govprogenra.com | frontiersin.orgnih.govnih.govscienceopen.comresearchgate.netresearchgate.netprogenra.com |

Note: The data presented in this table are based on research findings discussed in the cited sources and reflect observed degradation levels in specific cell lines.

Properties

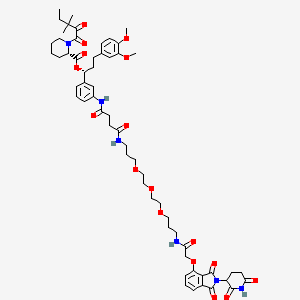

Molecular Formula |

C59H76N6O17 |

|---|---|

Molecular Weight |

1141.3 g/mol |

IUPAC Name |

[(1R)-3-(3,4-dimethoxyphenyl)-1-[3-[[4-[3-[2-[2-[3-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]propoxy]ethoxy]ethoxy]propylamino]-4-oxobutanoyl]amino]phenyl]propyl] (2S)-1-(3,3-dimethyl-2-oxopentanoyl)piperidine-2-carboxylate |

InChI |

InChI=1S/C59H76N6O17/c1-6-59(2,3)53(70)57(74)64-28-8-7-16-43(64)58(75)82-44(21-18-38-19-22-45(76-4)47(35-38)77-5)39-13-9-14-40(36-39)62-49(67)25-24-48(66)60-26-11-29-78-31-33-80-34-32-79-30-12-27-61-51(69)37-81-46-17-10-15-41-52(46)56(73)65(55(41)72)42-20-23-50(68)63-54(42)71/h9-10,13-15,17,19,22,35-36,42-44H,6-8,11-12,16,18,20-21,23-34,37H2,1-5H3,(H,60,66)(H,61,69)(H,62,67)(H,63,68,71)/t42?,43-,44+/m0/s1 |

InChI Key |

PXXLBMHKRNFGTO-AYWDICMXSA-N |

Isomeric SMILES |

CCC(C)(C)C(=O)C(=O)N1CCCC[C@H]1C(=O)O[C@H](CCC2=CC(=C(C=C2)OC)OC)C3=CC(=CC=C3)NC(=O)CCC(=O)NCCCOCCOCCOCCCNC(=O)COC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O |

Canonical SMILES |

CCC(C)(C)C(=O)C(=O)N1CCCCC1C(=O)OC(CCC2=CC(=C(C=C2)OC)OC)C3=CC(=CC=C3)NC(=O)CCC(=O)NCCCOCCOCCOCCCNC(=O)COC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O |

Origin of Product |

United States |

Molecular Architecture and Design Principles of Dfkbp 2

Chemical Classification and Compositional Elements

dFKBP-2 is classified based on its structure and function, comprising distinct chemical components linked together.

This compound is a heterobifunctional molecule, meaning it possesses two different functional ends connected by a linker. This bifunctional nature is central to its classification as a PROTAC cenmed.comnih.govvulcanchem.com. PROTACs are a class of small molecules designed to induce the degradation of target proteins rather than merely inhibiting their function. They achieve this by recruiting target proteins to E3 ubiquitin ligases, which then ubiquitinate the target protein, marking it for degradation by the proteasome frontiersin.orgnih.gov. This compound, specifically, was developed as a PROTAC targeting the protein FKBP12 frontiersin.orgresearchgate.netresearchgate.net.

A key feature of this compound's chemical structure is the presence of a phthalimide (B116566) moiety researchgate.netrsc.orgnih.govgoogleapis.com. Phthalimide-containing compounds, such as thalidomide (B1683933) and its derivatives, are known to bind to the E3 ubiquitin ligase Cereblon (CRBN) rsc.orgweizmann.ac.ilsci-hub.se. The conjugation of a phthalimide group within the structure of this compound is essential for its ability to recruit CRBN, a critical step in the PROTAC-mediated degradation pathway rsc.orgweizmann.ac.ilsci-hub.segoogle.com.

Classification as a Heterobifunctional Molecule and Proteolysis-Targeting Chimera (PROTAC)

Bifunctional Design Paradigm for Targeted Degradation

The efficacy of this compound stems from its bifunctional design, which allows it to simultaneously engage both the target protein and an E3 ubiquitin ligase, thereby facilitating the formation of a ternary complex. This complex is the functional unit that leads to target protein ubiquitination and subsequent degradation. The design incorporates three key components: a target protein binding moiety, an E3 ubiquitin ligase recruiting moiety, and a chemical linker cenmed.comvulcanchem.comfrontiersin.orgnih.govgoogleapis.comweizmann.ac.ilgoogleapis.com.

One end of the this compound molecule contains a ligand that specifically binds to the target protein, FKBP12 cenmed.comrsc.orgnih.govgoogleapis.comweizmann.ac.ilnih.gov. Examples of FKBP12-directed ligands used in the development of FKBP12-targeting PROTACs include synthetic ligands like SLF (Synthetic Ligand for FKBP) cenmed.comnih.govmedchemexpress.comnih.govnih.gov or AP1497 weizmann.ac.il. This moiety serves to anchor the PROTAC to the target protein, bringing it into proximity with the degradation machinery.

The other functional end of this compound is designed to bind to an E3 ubiquitin ligase. In the case of this compound, this moiety is a phthalimide derivative that recruits the E3 ligase Cereblon (CRBN) cenmed.comrsc.orgnih.govgoogleapis.comweizmann.ac.ilnih.gov. CRBN is a substrate receptor of the CRL4CRBN E3 ubiquitin ligase complex, and its interaction with the phthalimide moiety is crucial for initiating the ubiquitination process rsc.orgweizmann.ac.ilsci-hub.segoogle.com.

Connecting the target protein binding moiety and the E3 ubiquitin ligase recruiting moiety is a chemical linker cenmed.comvulcanchem.comfrontiersin.orgrsc.orggoogleapis.comweizmann.ac.ilnih.gov. The linker's length, flexibility, and chemical composition are critical for the successful formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase cenmed.comvulcanchem.comfrontiersin.orgrsc.orggoogleapis.comweizmann.ac.ilnih.govgoogle.comportlandpress.com. The linker must be of an appropriate length and flexibility to allow the target protein and the E3 ligase to come into close enough proximity and in the correct orientation for ubiquitination to occur efficiently. Studies have shown that linker design significantly impacts the efficacy of PROTACs frontiersin.orgportlandpress.com.

Detailed research findings on this compound have demonstrated its ability to induce the degradation of FKBP12 in cellular contexts. For instance, this compound has been shown to potently decrease FKBP12 abundance in MV4;11 cells, with significant degradation observed at nanomolar concentrations frontiersin.orgresearchgate.netresearchgate.netnih.govmedchemexpress.com. The degradation is dependent on the presence of functional Cereblon and the proteasome, confirming its mechanism of action as a PROTAC sci-hub.senih.govmedchemexpress.commedchemexpress.com. Competition experiments with excess free ligand (either the FKBP12 binder or the Cereblon binder) have been shown to rescue target protein degradation, further supporting the ternary complex formation model sci-hub.senih.govmedchemexpress.commedchemexpress.com.

The design principles embodied by this compound, particularly the use of a phthalimide to recruit CRBN and a specific ligand to target FKBP12, connected by a linker, have been foundational in the development of other PROTACs and the broader field of targeted protein degradation rsc.orgsci-hub.segoogle.com.

E3 Ubiquitin Ligase Recruiting Moiety: Cereblon-binding Phthalimide

Rational Design Strategies Employed for this compound

The rational design of this compound centered on creating a molecule capable of hijacking the Cereblon (CRBN) E3 ubiquitin ligase to induce the degradation of FKBP12. bidepharm.comresearchgate.netnih.govnih.gov This approach was informed by the understanding that certain small molecules, like thalidomide and its derivatives, can bind to CRBN and alter its substrate specificity. google.combldpharm.com By conjugating an FKBP12-binding ligand to a CRBN-binding moiety via a chemical linker, this compound was engineered to bring FKBP12 into close proximity with the CRBN E3 ligase, thereby promoting FKBP12 ubiquitination and degradation. researchgate.netnih.gov

Key aspects of the rational design included the selection of appropriate ligands for both the target protein (FKBP12) and the E3 ligase (CRBN), as well as the design of a suitable linker to connect them. The FKBP12-directed ligand utilized in the design of dFKBP-1 and this compound was based on the known ligand SLF (Steel Factor ligand) or AP1497. researchgate.netnih.gov The CRBN-recruiting element was a derivatized phthalimide, related to thalidomide. researchgate.netnih.govnih.govpsu.edu

Identification of Permissive Sites for Ligand Conjugation

A critical step in the design of PROTACs like this compound is identifying permissive sites on the target protein ligand where a linker can be attached without disrupting the ligand's binding affinity for the target protein. This involves understanding the binding mode of the ligand to the protein of interest. For this compound, the design involved positioning chemical spacers (linkers) at a known permissive site on the FKBP12-directed ligand, such as SLF or AP1497. researchgate.netnih.gov Structure-activity relationship (SAR) studies and, where available, X-ray crystallography data of the target ligand bound to its protein can provide valuable insights into suitable attachment points for the linker. nih.govnih.gov The goal is to ensure that the conjugated PROTAC molecule can still effectively bind to the target protein while also allowing the attached E3 ligase ligand and linker to productively engage the E3 ligase to form a functional ternary complex.

Comparative Design with Structurally Related Compounds (e.g., dFKBP-1)

The design of this compound was undertaken in parallel with, or informed by, the design of structurally related compounds such as dFKBP-1. bidepharm.comresearchgate.netnih.govnih.govpsu.edu Both dFKBP-1 and this compound were developed as early examples of PROTACs targeting FKBP12 using a CRBN E3 ligase ligand. bidepharm.comnih.gov The primary structural difference between dFKBP-1 and this compound lies in the nature or length of the chemical linker connecting the FKBP12-binding ligand and the CRBN-binding phthalimide moiety. researchgate.netnih.govnih.govpsu.edu

Comparative design efforts, exploring variations in linker length, composition, and the specific site of attachment, are fundamental to optimizing PROTAC activity, including potency and selectivity. google.com While specific detailed comparative data on the design iterations leading to dFKBP-1 and this compound are often presented in figures showing their chemical structures and degradation profiles researchgate.netnih.govnih.govpsu.edu, the core principle is that these variations influence the ability of the molecule to effectively bring the target protein and the E3 ligase into close proximity and facilitate the formation of a productive ternary complex.

Research findings demonstrated that both dFKBP-1 and this compound were potent inducers of FKBP12 degradation. For instance, both compounds showed significant reduction of FKBP12 abundance in MV4;11 cells at concentrations ranging from 0.01 µM to 10 µM. bidepharm.comresearchgate.netnih.gov This highlights that different linker designs, as exemplified by the comparison between dFKBP-1 and this compound, can yield potent degraders, underscoring the empirical nature of PROTAC design optimization alongside rational principles.

The following table summarizes observed FKBP12 degradation data for dFKBP-1 and this compound in MV4;11 cells:

| Compound | Concentration (µM) | FKBP12 Degradation |

| dFKBP-1 | 0.01 | ~50% reduction |

| dFKBP-1 | 0.1 | >80% reduction |

| This compound | 0.01 | ~50% reduction |

| This compound | 0.1 | >80% reduction |

| dFKBP-1 and this compound | 0.01 - 10 | Significant degradation |

*Data compiled from sources bidepharm.comresearchgate.netnih.gov.

Mechanistic Elucidation of Dfkbp 2 Induced Protein Degradation

Engagement with the Ubiquitin-Proteasome System (UPS)

The UPS is a critical cellular pathway that regulates the degradation of key regulatory proteins and eliminates misfolded or abnormal proteins. thermofisher.comgoogle.com This system involves the covalent attachment of ubiquitin to protein substrates, a process mediated by a cascade of enzymes including E1, E2, and E3 ubiquitin ligases. thermofisher.comgoogle.com Polyubiquitinated proteins are then recognized and degraded by the 26S proteasome. thermofisher.comguidetopharmacology.orgnih.govresearchgate.net dFKBP-2 leverages this endogenous machinery by bringing a target protein into close proximity with an E3 ubiquitin ligase, thereby facilitating the target protein's ubiquitination and subsequent degradation. frontiersin.orgresearchgate.netmdpi.com

Formation of the Ternary Complex: Target Protein-dFKBP-2-E3 Ligase

A crucial step in this compound induced protein degradation is the formation of a ternary complex. guidetopharmacology.orgnih.govwikipedia.orgdomainex.co.uk This complex consists of the target protein, this compound, and an E3 ubiquitin ligase. frontiersin.orgguidetopharmacology.orgnih.gov this compound acts as a molecular bridge, simultaneously binding to a specific domain on the target protein and a recognition site on the E3 ligase. frontiersin.org This induced proximity is essential for the subsequent ubiquitination of the target protein. frontiersin.orgresearchgate.netmdpi.comresearchgate.net The formation and stability of this ternary complex are critical determinants of the efficiency of protein degradation. researchgate.netdomainex.co.uknih.gov

E3 Ubiquitin Ligase Recruitment: Cereblon (CRBN) as the Essential Partner

This compound is designed to recruit the E3 ubiquitin ligase Cereblon (CRBN). mdpi.comgoogle.comguidetopharmacology.orgresearchgate.netwikipedia.orgresearchgate.netresearchgate.net CRBN is a substrate recognition component of the CRL4CRBN E3 ubiquitin ligase complex. researchgate.netnih.gov Immunomodulatory drugs (IMiDs) such as thalidomide (B1683933), lenalidomide, and pomalidomide (B1683931) are known to bind to CRBN and modulate its substrate specificity. researchgate.netnih.gov this compound incorporates a CRBN-binding moiety, often based on the structure of thalidomide or its analogs, to specifically engage the CRL4CRBN complex. google.comresearchgate.netmedchemexpress.comprogenra.com Studies have demonstrated that the degradation induced by this compound is dependent on the presence of functional CRBN. medchemexpress.comnih.gov For instance, in cellular models deficient in CRBN, the degradation of the target protein is significantly impaired or abolished. medchemexpress.comnih.gov

Target Protein Ubiquitination and Polyubiquitination

Once the ternary complex is formed, the target protein is brought into close proximity with the catalytic machinery of the E3 ligase complex. guidetopharmacology.orgnih.govresearchgate.net This facilitates the transfer of ubiquitin molecules from an E2 conjugating enzyme to lysine (B10760008) residues on the target protein. thermofisher.com The attachment of a single ubiquitin molecule is monoubiquitination, while the addition of multiple ubiquitin molecules, often in chains, is termed polyubiquitination. thermofisher.com Polyubiquitination, particularly through specific lysine linkages (e.g., K48-linked chains), serves as a signal for proteasomal degradation. thermofisher.com this compound promotes the polyubiquitination of its target protein by effectively positioning it for the ubiquitination process mediated by the CRBN E3 ligase. guidetopharmacology.orgnih.govresearchgate.net

Proteasome-Mediated Degradation Pathway

Following polyubiquitination, the tagged target protein is recognized by the 26S proteasome. thermofisher.comguidetopharmacology.orgnih.govresearchgate.net The proteasome is a large, multi-catalytic protein complex responsible for degrading ubiquitinated proteins into smaller peptides. thermofisher.com The polyubiquitin (B1169507) chain serves as a signal that directs the protein to the proteasome for unfolding and translocation into the proteolytic core, where it is degraded. thermofisher.com The ubiquitin molecules are typically recycled for further use. thermofisher.com this compound thus directs its target protein into this natural degradation pathway by facilitating its ubiquitination via the CRBN E3 ligase. guidetopharmacology.orgnih.govresearchgate.net

Kinetics of Protein Degradation Induction

The induction of protein degradation by this compound exhibits specific kinetic characteristics, including dose-dependent effects and degradation profiles over time. google.comnih.govwikipedia.orgresearchgate.netresearchgate.net Understanding these kinetics is crucial for characterizing the potency and efficacy of this compound.

Dose-Dependent Degradation Profiles in Cellular Models

Studies in various cellular models have demonstrated that this compound induces target protein degradation in a dose-dependent manner. google.comnih.govresearchgate.netwikipedia.orgwikipedia.orgresearchgate.netresearchgate.netprogenra.com This means that increasing concentrations of this compound generally lead to a greater extent of target protein degradation, up to a certain point. For example, in MV4-11 cells, this compound has been shown to induce significant degradation of its target protein within a specific concentration range. researchgate.netresearchgate.netmedchemexpress.com

Research findings have indicated that this compound can induce substantial target protein reduction at concentrations in the nanomolar to low micromolar range. researchgate.netresearchgate.netprogenra.commedchemexpress.com

| Compound | Target Protein | Cell Line | Concentration Range (µM) | Observed Degradation |

| This compound | FKBP12 | MV4-11 | 0.01 - 10 | Significant |

| dFKBP-1 | FKBP12 | MV4-11 | 0.01 - 10 | Significant |

| dFKBP-1 | FKBP12 | MV4;11 | 0.01 | 50% reduction |

| dFKBP-1 | FKBP12 | MV4;11 | 0.1 | >80% reduction |

| dFKBP-1 | FKBP12 | 293FT-WT | Indicated concentrations | Potent, dose-dependent |

The dose-response curves typically show increasing degradation with increasing this compound concentration until a maximum degradation level is reached. In some cases, a "hook effect" can be observed at very high concentrations, where the degradation efficiency decreases. researchgate.net This phenomenon is attributed to the formation of non-productive binary complexes (either this compound-target protein or this compound-E3 ligase) rather than the desired ternary complex, thus reducing the amount of functional ternary complex available for ubiquitination. researchgate.net

Detailed research findings often involve techniques such as Western blotting or quantitative proteomics to measure the levels of the target protein after treatment with varying concentrations of this compound. google.comnih.govnih.gov These experiments provide quantitative data on the extent of degradation and help determine parameters such as the half-maximal degradation concentration (DC50) and the maximum degradation achieved (Dmax). weizmann.ac.il

| Compound | Target Protein | Cell Line | DC50 | Dmax | Reference |

| This compound | FKBP12 | MV4;11 | < 10 nM | = 60 % | weizmann.ac.il |

| dFKBP-1 | FKBP12 | MV4;11 | = 10 nM | = 50 % | weizmann.ac.il |

| dFKBP-1 | FKBP12 | MV4;11 | Not specified | >80% @ 0.1 µM, 50% @ 0.01 µM | medchemexpress.comnih.govmedchemexpress.com |

Note: This table presents specific DC50 and Dmax values reported for this compound and dFKBP-1 in MV4;11 cells. medchemexpress.comnih.govmedchemexpress.comweizmann.ac.il

The kinetics of degradation also involve the rate at which the target protein is degraded over time at a given concentration of this compound. Studies often include time-course experiments to assess how quickly degradation occurs and the duration of the effect. nih.gov Rapid and sustained degradation is a desirable characteristic for PROTAC molecules. progenra.com

Time-Course Analysis of FKBP12 Depletion in Cellular Systems

Studies investigating the activity of this compound and related FKBP12-targeting degraders, such as dFKBP-1 and dTAG-13 (an analog selective for the FKBP12 F36V mutant), have demonstrated a time-dependent depletion of FKBP12 in cellular systems medchemexpress.comnih.gov. While specific detailed time-course data for this compound were not extensively detailed in the provided sources, research on the closely related degrader dFKBP-1 in MV4;11 cells showed potent decreases in FKBP12 abundance medchemexpress.com. Significant reduction of FKBP12 was observed at concentrations as low as 0.01 µM, leading to a 50% reduction, and increasing to over 80% reduction at 0.1 µM medchemexpress.com. Similarly, studies with dTAG-13 demonstrated potent reduction of FKBP12 F36V fusion proteins in 293FT cells within a few hours of treatment nih.gov. These findings indicate that this compound, acting through a similar mechanism, is expected to induce rapid and sustained degradation of its target protein, FKBP12, in a time-dependent manner following cellular administration. The efficiency and speed of degradation are characteristic features of PROTAC-mediated protein depletion nih.gov.

Specificity and CRBN-Dependence of Degradation

The degradation of FKBP12 induced by this compound is characterized by its specificity and a strict dependence on the E3 ubiquitin ligase Cereblon (CRBN) rsc.orgnih.govnih.govbiorxiv.org. This dependence is a fundamental aspect of its mechanism as a PROTAC molecule that utilizes the CRL4^CRBN^ complex.

Chemical Rescue Experiments with Proteasome Inhibitors and E3 Ligase Modulators (e.g., Carfilzomib, MLN4924, free SLF, free Thalidomide)

Chemical rescue experiments have been instrumental in elucidating the mechanism of this compound-induced degradation, primarily through studies on the related degrader dFKBP-1 nih.govsci-hub.segoogle.com. These experiments involve pre-treating cells with specific inhibitors or competing ligands before the administration of the degrader.

Pre-treatment with proteasome inhibitors, such as Carfilzomib, has been shown to prevent the degradation of FKBP12 induced by dFKBP-1 nih.govsci-hub.segoogle.com. This finding confirms that the observed reduction in FKBP12 levels is a direct result of proteasomal degradation, the final step in the ubiquitin-proteasome pathway rsc.orgnih.gov.

Inhibitors of E3 ligase activation, such as MLN4924 (Pevonedistat), which inhibits the NEDD8-activating enzyme (NAE) essential for the activation of cullin-RING ligases (CRLs) like CRL4^CRBN^, also rescue FKBP12 degradation induced by dFKBP-1 nih.govsci-hub.segoogle.comwikipedia.orgmdpi.com. This demonstrates the requirement for an active CRL E3 ligase complex, specifically one dependent on neddylation, in the degradation process rsc.orgnih.gov.

Furthermore, competition experiments using excess amounts of the free ligands that constitute the degrader molecule can disrupt ternary complex formation and rescue the target protein from degradation rsc.org. Pre-treatment with free SLF, the FKBP12-binding moiety of dFKBP-1 and this compound, competes with the degrader for binding to FKBP12, thereby preventing the recruitment of the E3 ligase rsc.orgnih.govsci-hub.segoogle.com. Similarly, pre-treatment with free Thalidomide (or related immunomodulatory drugs like Lenalidomide), the CRBN-binding moiety, competes with the degrader for binding to CRBN, thus inhibiting the formation of the productive ternary complex rsc.orgnih.govsci-hub.segoogle.com. These chemical rescue experiments collectively provide strong evidence that this compound-mediated FKBP12 degradation is dependent on proteasome activity, active CRL E3 ligase function, and the simultaneous engagement of both FKBP12 and CRBN.

Genetic Validation using CRBN-Deficient Cell Lines (e.g., 293FT-CRBN−/−)

Genetic validation studies using cell lines deficient in CRBN further underscore the essential role of this E3 ubiquitin ligase in this compound-mediated degradation rsc.orgnih.govnih.gov. Isogenic cell lines, such as 293FT cells with an engineered knockout of CRBN (293FT-CRBN−/−), have been utilized to demonstrate this dependence rsc.orgnih.gov.

In wild-type 293FT cells expressing FKBP12 (or FKBP12 fusion proteins), treatment with dFKBP-1 or related dTAG molecules leads to potent, dose-dependent degradation of the target protein nih.govnih.gov. However, in the isogenic 293FT-CRBN−/− cells, the degradation of FKBP12 is abrogated or significantly reduced despite treatment with the degrader rsc.orgnih.govnih.gov. This genetic evidence definitively confirms that the presence and function of CRBN are required for the effective degradation of FKBP12 induced by these types of hetero-bifunctional degraders, including this compound.

Biological Target of Dfkbp 2: Fkbp12

Overview of FKBP12 (FKBP1A) as a Protein of Interest

FKBP12, also referred to as FKBP1A, is a highly conserved, ubiquitous cytoplasmic protein belonging to the immunophilin family. patsnap.comsinobiological.comnih.govmedchemexpress.com It is characterized by a molecular weight of approximately 12 kDa, making it the smallest member of the FKBP family. frontiersin.org A key biochemical function of FKBP12 is its peptidyl-prolyl cis-trans isomerase (PPIase) activity, which catalyzes the isomerization of proline residues in proteins, a process important for proper protein folding. patsnap.comsinobiological.comnih.gov FKBP12 is essential for mammalian life, as demonstrated by the embryonic lethal phenotype observed in FKBP12 knockout mice, which exhibit severe heart defects. frontiersin.orgpnas.orgpnas.org

Historical and Current Research Landscape of FKBP12

FKBP12 was first identified in 1989 as a binding protein for the immunosuppressant macrolide FK506 (tacrolimus). frontiersin.orgnih.gov Its initial discovery, alongside cyclophilin (a target for cyclosporin (B1163) A), marked a significant step in understanding the mechanisms of immunosuppression mediated by natural products. sinobiological.com Early research primarily focused on its role as a receptor for immunosuppressive drugs like FK506 and rapamycin (B549165). frontiersin.orgpatsnap.comnih.gov

The research landscape has since expanded considerably, moving beyond its role in immunosuppression to uncover its diverse endogenous functions. frontiersin.orgnih.gov Current research investigates FKBP12's involvement in various cellular processes, including protein folding, cellular signaling, calcium homeostasis, cell cycle regulation, protein trafficking, and transcription. patsnap.comsinobiological.comnih.gov Furthermore, recent studies have linked FKBP12 to pathological processes, including neurodegenerative disorders such as Alzheimer's and Parkinson's diseases, and its potential as a biomarker and therapeutic target in these conditions is being explored. patsnap.comnih.govuniprot.orgnih.gov Research also continues into developing selective ligands for FKBP family members, aiming to exploit small variations in their binding pockets. frontiersin.org

Functional Roles of FKBP12 in Cellular Physiology and Pathophysiology

FKBP12 plays critical roles in various cellular functions through its interactions with a range of protein partners.

A well-established function of FKBP12 is its interaction with the immunosuppressive drugs FK506 (Tacrolimus) and Rapamycin (Sirolimus). patsnap.comnih.gov These drugs bind to FKBP12 with high affinity, forming complexes that exert their immunosuppressive effects through a gain-of-function mechanism. frontiersin.orgnih.gov

The FKBP12-FK506 complex specifically binds to and inhibits calcineurin, a calcium-activated phosphatase crucial for T-cell activation. frontiersin.orgpatsnap.comresearchgate.netnih.gov This inhibition prevents the dephosphorylation and nuclear translocation of NFATs (Nuclear Factor of Activated T-cells), thereby blocking the transcription of genes necessary for T-cell activation and leading to immunosuppression. researchgate.net

Similarly, the FKBP12-Rapamycin complex targets the mammalian target of rapamycin (mTOR). frontiersin.orgpatsnap.comnih.govresearchgate.nettandfonline.comnih.gov This complex binds to the FKBP Rapamycin binding (FRB) domain of mTOR, allosterically inhibiting its kinase activity. tandfonline.com mTOR is a key regulator of cell growth, proliferation, and survival, and its inhibition by the FKBP12-Rapamycin complex contributes to the immunosuppressive and anti-proliferative effects of rapamycin. patsnap.comnih.govresearchgate.net

The interactions of FKBP12 with FK506 and Rapamycin highlight its role as a co-receptor that mediates the pharmacological actions of these important immunosuppressive drugs.

FKBP12 is known to associate with intracellular calcium release channels, including Ryanodine (B192298) Receptors (RyRs) and Inositol Trisphosphate Receptors (IP3Rs). sinobiological.compnas.orgpnas.orgnih.govnih.govnih.gov This interaction is crucial for regulating intracellular calcium homeostasis.

FKBP12 binds to RyRs, which are primarily located in the sarcoplasmic reticulum of muscle cells and are responsible for releasing stored calcium during excitation-contraction coupling. nih.govtandfonline.comportlandpress.com FKBP12 is thought to stabilize the closed state of RyRs and regulate channel gating, although the precise functional outcome of this interaction, particularly with cardiac RyR2, has been a subject of debate with some studies suggesting activation and others inhibition depending on concentration and context. biologists.comtandfonline.comnih.govrupress.org The dissociation of FKBP12 (or the related FKBP12.6) from RyRs has been implicated in channel dysfunction observed in conditions like heart failure. biologists.comtandfonline.com FKBP12 binds to RyRs at a stoichiometry of four FKBP12 molecules per RyR tetramer. nih.govahajournals.org

FKBP12 also interacts with IP3Rs, another class of intracellular calcium release channels found in the endoplasmic reticulum. nih.govbiologists.com FKBP12 binds to a leucyl-prolyl dipeptide epitope on the IP3R that structurally resembles FK506. nih.gov This binding may facilitate the interaction of FKBP12 with calcineurin, potentially anchoring the phosphatase to the IP3R and modulating its phosphorylation status. nih.govbiologists.com However, the functional outcome of FKBP12 binding to IP3Rs and whether this interaction is direct or mediated by other proteins like Bcl-2 has been controversial. biologists.comkuleuven.benih.gov

These interactions underscore the importance of FKBP12 in regulating calcium signaling, a fundamental process in numerous cellular functions, particularly in muscle contraction and neuronal activity.

Research, particularly in yeast models, has indicated that FKBP12 is required for the function of P-glycoprotein (P-gp), also known as ABCB1. pnas.orgpnas.orgnih.govasm.orgacs.org P-gp is an efflux transporter involved in multidrug resistance in cancer cells. nih.gov Studies in yeast expressing murine P-gp demonstrated that the function of P-gp was severely compromised in mutants lacking FKBP12. nih.gov This suggests that FKBP12 may play a role in regulating P-gp activity, potentially contributing to the reversal of multidrug resistance by FK506 and rapamycin, in addition to their competition with other P-gp substrates. nih.gov

Recent studies have revealed a novel function of FKBP12 involving its interaction with the oncoprotein MDM2 (Mouse double minute 2 homolog). medchemexpress.comnih.govnih.govresearchgate.netuniprot.org FKBP12 has been shown to interact with MDM2 and induce its degradation. medchemexpress.comnih.govnih.govresearchgate.net This degradation occurs through FKBP12 binding to the MDM2 protein, which disrupts the interaction between MDM2 and MDM4 and promotes MDM2 self-ubiquitination. medchemexpress.comnih.gov

The interaction between FKBP12 and MDM2 has significant implications, particularly in the context of cancer. MDM2 is a key negative regulator of the tumor suppressor protein p53, promoting its ubiquitination and degradation. nih.govnih.gov By inducing MDM2 degradation, FKBP12 can lead to increased levels and activity of p53. nih.govnih.govresearchgate.net This enhanced p53 activity can sensitize cancer cells to chemotherapy-induced apoptosis. nih.govnih.govresearchgate.net Studies have shown that FKBP12-mediated downregulation of MDM2 contributes to the activation of p53 and inhibition of XIAP (X-linked inhibitor of apoptosis protein), thereby promoting apoptosis in cancer cells treated with agents like doxorubicin (B1662922) or nutlin-3 (B1677040). nih.govresearchgate.net

This function highlights FKBP12's potential role in modulating cellular responses to stress and its relevance in cancer biology.

Involvement in Cardiac Development

FKBP12 plays a critical role in cardiac development. Studies in mice with targeted deletion of FKBP12 have shown severe cardiac defects, including ventricular hypertrabeculation, noncompaction, and ventricular septal defects, often leading to embryonic lethality. frontiersin.orgrupress.orgnih.govpnas.org Cardiomyocyte-specific FKBP12 deficiency, particularly when occurring early in embryonic development, has been linked to progressive dilated cardiomyopathy and impaired cardiac function in adult mice. rupress.orgrupress.org While the precise mechanisms are still debated, FKBP12 is known to interact with the cardiac ryanodine receptor (RyR2), a key calcium release channel in cardiomyocytes essential for excitation-contraction coupling. rupress.orgtandfonline.comahajournals.org Dysregulation of RyR2 function and altered calcium handling have been observed in the absence of FKBP12. rupress.orgnih.govahajournals.org

Contribution to Oncogenic Signaling

FKBP12 has been implicated in various aspects of oncogenic signaling, although its precise role can be complex and context-dependent. FKBP12 interacts with the transforming growth factor-β (TGF-β) type I receptor and is thought to inhibit basal signaling of this pathway. sinobiological.compnas.orgpnas.orgbioscientifica.com The TGF-β pathway is involved in cell growth, differentiation, and apoptosis, and its dysregulation can contribute to cancer development and progression. pnas.org Loss of FKBP12 can lead to enhanced TGF-β receptor signaling, potentially contributing to cell cycle dysregulation. pnas.orgpnas.org Furthermore, studies have suggested that FKBP12 can influence the sensitivity of cancer cells to chemotherapy and may play a role in regulating proteins like MDM2, which is involved in p53 degradation. nih.govresearchgate.net

Broader Roles in Protein Folding, Receptor Signaling, Protein Trafficking, and Transcription

As a PPIase, a fundamental role of FKBP12 is in catalyzing the cis-trans isomerization of proline residues, which is important for proper protein folding. patsnap.comsinobiological.compsu.edunih.gov This function is essential for maintaining cellular homeostasis. Beyond protein folding, FKBP12 is involved in various signaling pathways through its interactions with receptors such as the ryanodine receptor and the TGF-β type I receptor. patsnap.comsinobiological.compnas.orgsinobiological.com It has also been suggested to play roles in protein trafficking and transcription. sinobiological.comsinobiological.com For instance, its interaction with TGF-β receptors influences downstream signaling cascades that ultimately impact gene expression. pnas.orgpnas.org

Rationale for Targeting FKBP12 via Degradation

Targeting FKBP12 via induced degradation, as pursued with compounds like dFKBP-2, offers a distinct therapeutic strategy. Instead of merely inhibiting the protein's enzymatic activity or blocking a specific interaction, degradation aims to remove the protein entirely from the cell. creative-biolabs.com

Advantages of Degradation over Traditional Inhibitory Approaches for FKBP12

Protein degradation strategies, such as those employing PROTACs (Proteolysis Targeting Chimeras) like this compound, can offer several advantages over traditional inhibitors. creative-biolabs.comresearchgate.net Inhibitors typically require high and sustained cellular concentrations to maintain target occupancy and block activity. In contrast, degraders function catalytically; a single degrader molecule can potentially lead to the ubiquitination and degradation of multiple target protein molecules. creative-biolabs.com This catalytic mechanism can result in more complete and prolonged target knockdown compared to reversible inhibition. nih.gov Degradation can also disrupt scaffolding functions of proteins that are not dependent on their enzymatic activity, a capability often missed by active-site inhibitors.

Exploration of FKBP12 Loss-of-Function Phenotypes and their Biological Consequences

Targeting FKBP12 for degradation allows for the exploration of the biological consequences of its complete or near-complete absence (loss-of-function phenotype). Genetic knockout studies in mice have provided significant insights into the essential roles of FKBP12, particularly in embryonic development and cardiac function, where its absence leads to severe defects and lethality. frontiersin.orgrupress.orgnih.govpnas.org Chemically induced degradation using PROTACs in adult mice has also been shown to lead to cardiac dysfunction, mimicking some aspects of the knockout phenotype. rupress.org Studying the effects of FKBP12 degradation can help elucidate its non-catalytic scaffolding functions and its involvement in various protein complexes. sinobiological.comsinobiological.com For example, the loss of FKBP12's inhibitory effect on TGF-β receptor signaling highlights a critical regulatory role beyond its PPIase activity. pnas.orgpnas.org

Differential Activity Towards FKBP12 Variants

The design of targeted protein degraders like this compound can allow for differential activity towards specific protein variants. While this compound was reported as a degrader targeting wild-type FKBP12, other related degraders, such as dTAG-13, have been developed to specifically target a mutant form of FKBP12, FKBP12F36V. researchgate.net This mutant is often used in chemical-genetic systems (like the dTAG system) where a protein of interest is fused to FKBP12F36V, allowing for the targeted degradation of the fusion protein upon treatment with a specific degrader. nih.gov This demonstrates that modifications in the degrader molecule can confer selectivity for particular variants of the target protein. Some studies on related degraders have explored differential binding affinities towards wild-type versus mutant FKBP12. nih.govgoogle.com

Table 1: Compounds and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | Not readily available in standard databases (often proprietary or research compound) |

| FKBP12 | 22826 |

Table 2: Summary of FKBP12 Roles

| Biological Process | Description | Key Interactions/Pathways Involved |

| Cardiac Development | Essential for proper heart formation; deficiency leads to severe structural and functional defects. | Ryanodine Receptor (RyR2), Calcium Handling |

| Oncogenic Signaling | Can influence pathways involved in cell growth and survival; potential role in chemotherapy sensitivity. | TGF-β Receptor, MDM2, mTOR pathway (via complex with rapamycin) patsnap.comnih.gov |

| Protein Folding | Catalyzes cis-trans isomerization of proline residues, crucial for proper protein conformation. | PPIase activity |

| Receptor Signaling | Modulates activity of various receptors. | Ryanodine Receptor (RyR2), TGF-β Type I Receptor |

| Protein Trafficking | Suggested involvement in the movement of proteins within the cell. | Details less characterized compared to other roles. sinobiological.com |

| Transcription | Potential influence on gene expression through involvement in signaling pathways. | Downstream effects of TGF-β signaling. |

Table 3: Comparison of Targeting Strategies for FKBP12

| Strategy | Mechanism of Action | Potential Advantages | Potential Limitations |

| Inhibition | Blocks enzymatic activity or binding site. | Can be rapid and reversible. | Requires sustained high concentration; may not affect scaffolding functions. |

| Degradation | Induces proteasomal degradation of the target protein. | Catalytic mechanism (sub-stoichiometric); complete protein removal; disrupts scaffolding functions. creative-biolabs.com | Requires recruitment of E3 ligase; potential off-target degradation. |

Activity Profile Against Wild-Type FKBP12

This compound, along with dFKBP-1, was among the first PROTAC molecules reported to target the degradation of FKBP12 frontiersin.org. These molecules were designed using a FKBP12-binding ligand (specifically, an analogue of Steel Factor, SLF) conjugated to a thalidomide-based CRBN ligand rsc.orgmedchemexpress.comnii.ac.jp.

Studies have shown that dFKBP-1 and this compound can effectively induce the degradation of wild-type FKBP12 in cultured cells rsc.orgnii.ac.jp. For instance, dFKBP-1 has been shown to potently decrease FKBP12 abundance in MV4;11 cells, with significant reduction observed at sub-micromolar concentrations medchemexpress.commedchemexpress.com. This degradation is dependent on the proteasome and the presence of functional CRBN rsc.orgmedchemexpress.commedchemexpress.com. The effective depletion of wild-type FKBP12 by these compounds indicated that FKBP12 is a viable target for degradation using this PROTAC-based approach rsc.org.

Quantitative data on the binding affinity (e.g., Kd) or degradation potency (e.g., DC50) of this compound specifically against wild-type FKBP12, in comparison to dFKBP-1, can be found in research detailing the development of these early FKBP12 degraders nih.gov. One study reported a degradation concentration 50% (DC50) of <10 nM for this compound against FKBP12 nih.gov.

Application in Systems Utilizing Mutant FKBP12 (e.g., FKBP12 F36V) for Selective Control

While dFKBP-1 and this compound demonstrated the principle of degrading wild-type FKBP12, a significant application of related compounds lies in their selective targeting of a mutant form of FKBP12, specifically FKBP12 F36V rsc.orgmdpi.comgoogle.com. This mutant contains a single point mutation (Phenylalanine at position 36 is replaced by Valine) which creates a modified binding pocket, often referred to as a "bump-and-hole" strategy rsc.orggoogle.com.

This engineered FKBP12 F36V mutant is used as a "degradation tag" (dTAG) rsc.orgnih.gov. By fusing FKBP12 F36V to a protein of interest (POI), researchers can leverage highly selective degraders, such as dTAG-13 (an analog of dFKBP compounds), that preferentially bind to the FKBP12 F36V mutant over endogenous wild-type FKBP12 rsc.orgmdpi.comgoogle.com. This selective binding allows for the targeted degradation of the FKBP12 F36V-tagged POI without significantly affecting the levels of endogenous wild-type FKBP12 rsc.orgnii.ac.jpmdpi.com.

The dTAG system, utilizing FKBP12 F36V and selective degraders like dTAG-13, provides a powerful tool for rapid, reversible, and selective control over the abundance of a tagged protein rsc.orgnih.gov. This approach is valuable for studying protein function with high temporal resolution, validating drug targets, and dissecting complex biological pathways rsc.orgnih.gov. For instance, this system has been used to study the immediate effects of protein loss for various targets, including BRD4 and KRAS G12V rsc.orgnih.gov.

The selectivity of these degraders for FKBP12 F36V over wild-type FKBP12 is crucial for their application in systems where the endogenous protein is present and its degradation would confound experimental results rsc.orgmdpi.com. This differential activity is a key feature enabling the use of FKBP12 F36V as a versatile tag for targeted protein degradation rsc.orgnii.ac.jp.

Cellular and Systems Level Research Outcomes of Dfkbp 2 Induced Degradation

Impact on Cellular Viability and Proliferation in Research Models

Targeted protein degradation using PROTACs like dFKBP-2 offers a method to study the functional consequences of protein depletion. The degradation of FKBP12 by this compound has been investigated in various cell lines to understand its impact on cell viability and proliferation glixxlabs.comnih.govuniprot.orgnih.govprogenra.com.

Studies in Human Myeloid Monocytic Leukemia Cell Lines (e.g., MV4;11)

Human myeloid monocytic leukemia cell lines, such as MV4;11, have been utilized to assess the efficacy of this compound in inducing FKBP12 degradation and its subsequent effects glixxlabs.comnih.govmedchemexpress.comelabscience.comnih.govuniprot.orgnih.govprogenra.comnih.gov. Studies have shown that this compound can potently decrease FKBP12 abundance in MV4;11 cells glixxlabs.commedchemexpress.comnih.gov. For instance, dFKBP-1, a related compound with a similar mechanism, led to over 80% reduction of FKBP12 at a concentration of 0.1 μM and 50% reduction at 0.01 μM in MV4;11 cells medchemexpress.comnih.gov. These findings indicate that this compound and similar degraders are effective in reducing FKBP12 levels in this leukemia cell line model researchgate.netnih.govfrontiersin.org. While the primary effect observed is the degradation of FKBP12, the direct impact on MV4;11 cell viability and proliferation as a sole consequence of this compound induced FKBP12 degradation requires further detailed investigation beyond the confirmation of target depletion researchgate.netnih.govfrontiersin.org.

Analysis in Transformed Cell Lines (e.g., HEK293FT)

Transformed cell lines, such as HEK293FT, have also been employed to analyze the effects of this compound induced FKBP12 degradation elabscience.comnih.govgoogle.comprogenra.com. Research using HEK293FT cells, including isogenic lines wild-type or deficient for CRBN, has established that the degradation of FKBP12 by dFKBP-1 is dependent on CRBN medchemexpress.comnih.gov. Treatment of HEK293FT-WT cells with dFKBP-1 induced potent, dose-dependent degradation of FKBP12, whereas HEK293FT-CRBN-/- cells were unaffected medchemexpress.comnih.gov. This confirms the mechanism of action of these degraders, highlighting the requirement of the E3 ligase CRBN for FKBP12 degradation rsc.org. Studies using HEK293FT cells expressing FKBP12F36V-Nluc fusion proteins also demonstrated that dTAG-7 and dTAG-13, related dFKBP-1 analogs, potently reduced the luminescence signal of the fusion protein, indicating degradation, with limited effect on wild-type FKBP12 fusion, confirming selectivity in this model rsc.orgnih.gov.

Downstream Functional Consequences of FKBP12 Degradation

The degradation of FKBP12 by compounds like this compound can lead to various downstream functional consequences within cells glixxlabs.comprogenra.com. FKBP12 is involved in modulating several cell signaling pathways through its interactions with different cellular targets elabscience.commedchemexpress.comnih.gov.

Effects on Intracellular Signaling Pathways Modulated by FKBP12

FKBP12 plays a role in regulating intracellular signaling pathways. It interacts with and regulates the functional state of the ryanodine (B192298) Ca2+ channel receptor, which is crucial for calcium release in muscle cells patsnap.comelabscience.com. FKBP12 also interacts with the type I serine/threonine kinase receptors of the TGF-beta superfamily, acting as a guardian to prevent leaky signaling under sub-optimal ligand concentrations elabscience.com. Furthermore, FKBP12 has been reported to interact with oncoprotein MDM2 and induce its degradation medchemexpress.comnih.govcancer-research-network.com. This interaction disrupts the MDM2/MDM4 complex and leads to MDM2 self-ubiquitination nih.govcancer-research-network.com. FKBP12 also inhibits endogenous MDM2 and the enhanced level of MDM2 following p53 activation nih.govcancer-research-network.com.

Implications for P53 Activation and Cellular Sensitivity to Chemotherapy

The interaction between FKBP12 and MDM2 has significant implications for p53 activation and cellular sensitivity to chemotherapy nih.govprogenra.com. By downregulating MDM2, FKBP12 contributes to the continuing and constitutive activation of p53 nih.gov. This FKBP12-mediated downregulation of MDM2, in response to stimuli like doxorubicin (B1662922) or nutlin-3 (B1677040), can lead to the inhibition of XIAP and sensitization of cancer cells to apoptosis nih.gov. These findings suggest that FKBP12 plays a role in enhancing the sensitivity of cancer cells to chemotherapy and nutlin-3 treatment by downregulating MDM2 medchemexpress.comnih.govcancer-research-network.com.

Unexplored Physiological Function Changes Caused by FKBP12 Degradation

While studies have confirmed that PROTACs like this compound can induce FKBP12 degradation, some initial research did not fully explore the resulting physiological function changes researchgate.netnih.govfrontiersin.org. However, the known interactions of FKBP12 with calcium channels and TGF-β receptors suggest that its degradation could impact processes related to calcium homeostasis, muscle function, and TGF-β signaling glixxlabs.compatsnap.comelabscience.compnas.org. Additionally, FKBP12 has been implicated in neuronal or astrocytic cytoskeletal organization and in the abnormal metabolism of tau protein in Alzheimer's disease elabscience.com. Further research is needed to fully characterize the physiological consequences of this compound induced FKBP12 degradation across various cellular and systems levels researchgate.netnih.govfrontiersin.org.

Table 1: FKBP12 Degradation by dFKBP-1 in MV4;11 Cells medchemexpress.comnih.gov

| Compound | Concentration (μM) | FKBP12 Reduction (%) |

| dFKBP-1 | 0.1 | >80 |

| dFKBP-1 | 0.01 | 50 |

Table 2: CRBN-Dependent Degradation of FKBP12 by dFKBP-1 in HEK293FT Cells medchemexpress.comnih.gov

| Cell Line | Treatment with dFKBP-1 | FKBP12 Degradation |

| HEK293FT-WT | Yes | Potent, dose-dependent |

| HEK293FT-CRBN-/- | Yes | Unaffected |

Methodological Approaches in Dfkbp 2 Research

Molecular and Cellular Biology Techniques

Molecular and cellular biology techniques are fundamental for assessing the impact of compounds on protein levels within a biological context and for manipulating cellular systems to study protein interactions and degradation pathways.

Immunoblot Analysis for Quantitative Protein Abundance Measurement

Immunoblotting, also known as Western blotting, is a widely used technique to detect and quantify specific proteins in cell lysates or tissue samples. This method is essential for measuring the reduction in target protein levels following treatment with a degrading compound. Studies investigating protein degradation frequently utilize immunoblotting to demonstrate the depletion of target proteins like BRD4, BTK, or CDK4/6 after treatment with relevant degraders. Immunoblot analysis allows for the quantitative assessment of degradation efficacy and kinetics over time and across different concentrations of the compound. By comparing the intensity of protein bands from treated samples to control samples, researchers can determine the extent of protein degradation. This technique is also used to monitor the levels of the E3 ligase (such as CRBN or VHL) and the target protein simultaneously to understand the dynamics of the degradation process.

CRISPR-mediated Gene Editing for Endogenous Protein Tagging or Knockout

CRISPR-mediated gene editing is a powerful tool for modifying the genome of cells to study protein function and degradation. This technique can be used to introduce tags (e.g., luminescence tags) directly into the endogenous gene locus of a protein of interest or an E3 ligase. Endogenous tagging allows for the study of proteins in their native cellular context without potential artifacts introduced by overexpression. Alternatively, CRISPR can be used to knock out (delete) the gene encoding a protein, such as the E3 ligase (e.g., CRBN or VHL) or the target protein, to investigate the dependency of degradation on these components. For instance, knocking out CRBN can confirm that a compound's degradation activity is dependent on this specific ligase.

Transgene Expression Systems for Tagged Proteins of Interest

Transgene expression systems involve introducing exogenous DNA into cells to express a protein of interest, often with an attached tag. This is useful when studying proteins that are not endogenously expressed at detectable levels or when specific modifications or tags are required for assays. For example, expressing a target protein or an E3 ligase with a luminescence tag allows for the development of proximity-based assays to study ternary complex formation. While useful, researchers must be mindful of potential artifacts from overexpression compared to endogenous expression levels.

Biochemical and Biophysical Assays

Biochemical and biophysical assays provide detailed insights into the molecular interactions and kinetics of the degradation process outside the complex cellular environment or using purified components.

Ternary Complex Formation Assays (e.g., Luminescence Proximity Assays)

Ternary complex formation is a critical step in PROTAC-mediated degradation, where the degrader molecule simultaneously binds to the target protein and the E3 ligase, bringing them into close proximity for ubiquitination. Assays that measure the formation of this complex are essential for understanding the mechanism of action. Luminescence proximity assays, such as NanoBRET, are commonly used for this purpose. These assays typically involve tagging the target protein and/or the E3 ligase with luminescence donor and acceptor molecules. When the degrader induces the formation of a ternary complex, bringing the donor and acceptor into close proximity, energy is transferred, resulting in a measurable luminescence signal. This allows for the quantitative assessment of ternary complex formation in living cells or with purified proteins.

In Vitro Studies on Degradation Kinetics and Efficacy

In vitro degradation studies are performed using purified components, including the target protein, the E3 ligase complex, ubiquitin, and ATP, to reconstitute the ubiquitination and degradation process in a controlled environment. These studies allow researchers to directly assess the ability of a compound to induce ubiquitination and degradation of the target protein independent of cellular uptake or other cellular processes. Degradation kinetics can be determined by measuring the disappearance of the target protein over time at different compound concentrations. For instance, studies have investigated the in vitro degradation of proteins mediated by CRBN E3 ligase in the presence of compounds like thalidomide (B1683933), lenalidomide, and pomalidomide (B1683931). These assays provide valuable data on the intrinsic efficacy and potency of a degrader molecule.

Proteomic Profiling and Unbiased Approaches to Assess Cellular Consequences

Proteomic profiling and unbiased approaches are crucial for comprehensively understanding the cellular consequences of targeted protein degradation induced by compounds like dFKBP-2. These methods allow researchers to assess changes in the abundance of thousands of proteins within a cell following treatment, providing insights beyond the intended target. sci-hub.senih.govresearchgate.netportlandpress.comrsc.org

Early studies involving this compound, along with its related compound dFKBP-1, demonstrated their ability to potently decrease FKBP12 abundance in human myeloid monocytic leukemia MV4;11 cells. researchgate.netresearchgate.netsci-hub.senih.govmedchemexpress.commedchemexpress.com Significant degradation of FKBP12 was observed across a concentration range, with over 80% reduction at 0.1 µM and 50% reduction at 0.01 µM in MV4;11 cells treated with dFKBP-1. nih.govmedchemexpress.commedchemexpress.comcancer-research-network.com This degradation was shown to be dependent on the proteasome and the CRBN E3 ligase. sci-hub.senih.govrsc.orgmedchemexpress.com

To assess the broader cellular impact and specificity of PROTACs, including the principles underlying this compound's mechanism, unbiased proteome-wide approaches have been employed. In a study involving a related PROTAC, dBET1 (which targets BET proteins using the same CRBN E3 ligase), a quantitative proteomic analysis was conducted in MV4;11 cells. sci-hub.senih.govrsc.org This study utilized isobaric tagging to enable the detection and quantification of a large number of proteins. sci-hub.senih.gov

In this proteomic analysis, after a 2-hour incubation with 250 nM dBET1, few proteomic changes were observed among the 7429 proteins detected. sci-hub.senih.gov Specifically, only BRD2, BRD3, and BRD4, known targets of the parent inhibitor, showed significant degradation. nih.govrsc.org This demonstrated a high level of selectivity for the intended targets, even when assessing the impact on a global protein level. While this specific proteomic data relates to dBET1, it exemplifies the type of unbiased approach used to assess the cellular consequences and specificity of CRBN-recruiting PROTACs like this compound. sci-hub.senih.govrsc.org

The application of such unbiased proteomic methods is crucial for identifying potential off-target effects and gaining a comprehensive understanding of the cellular pathways affected by targeted protein degradation. researchgate.netportlandpress.com Although detailed proteomic profiling specifically for this compound was not extensively detailed in the provided search results beyond its effect on FKBP12, the methodology applied to similar CRBN-based degraders highlights the standard approach for assessing the cellular consequences in an unbiased manner. sci-hub.senih.govrsc.org

Research findings indicate that dFKBP-1 and this compound are potent inducers of FKBP12 degradation. researchgate.netresearchgate.netsci-hub.senih.govmedchemexpress.commedchemexpress.com

| Compound | Target Protein | E3 Ligase | Cell Line | Concentration Range (µM) | FKBP12 Degradation |

|---|---|---|---|---|---|

| dFKBP-1 | FKBP12 | CRBN | MV4;11 | 0.01 - 10 | Significant (50% at 0.01 µM, >80% at 0.1 µM) nih.govmedchemexpress.commedchemexpress.comcancer-research-network.com |

| This compound | FKBP12 | CRBN | MV4;11 | 0.01 - 10 | Significant researchgate.netresearchgate.net |

These studies primarily focused on confirming the degradation of the intended target, FKBP12. researchgate.netresearchgate.netsci-hub.senih.govmedchemexpress.commedchemexpress.com Further unbiased proteomic studies, similar to those conducted for other PROTACs, would be necessary to fully elucidate the global cellular consequences of this compound-mediated FKBP12 degradation. sci-hub.senih.govrsc.org

Future Research Directions

Expanding the Scope of FKBP12-related Biological Investigations

The degradation of FKBP12 using compounds like dFKBP-2 serves as a valuable tool for dissecting the diverse roles of FKBP12 in cellular physiology and disease researchgate.netpatsnap.combiorxiv.org. Future research will likely leverage such degraders to gain a deeper understanding of the consequences of FKBP12 depletion.

Deeper Understanding of Physiological Function Changes Resulting from FKBP12 Degradation

While dFKBP-1 and this compound were shown to induce FKBP12 degradation in certain cell lines, initial studies did not always extensively explore the resulting physiological function changes researchgate.netresearchgate.net. Future research should focus on comprehensively characterizing the cellular and organismal consequences of FKBP12 degradation mediated by this compound and similar degraders. This includes investigating the impact on pathways where FKBP12 is known to participate, such as calcium signaling via ryanodine (B192298) receptors, TGF-β receptor signaling, and protein folding researchgate.netpatsnap.comnih.gov. Understanding these changes will provide crucial insights into FKBP12's biological roles beyond its well-established interactions with immunosuppressants. For example, studies have shown that FKBP12 is involved in regulating the cell cycle and its loss can lead to G1 phase arrest nih.gov. Further investigation using specific degraders like this compound could elucidate the precise mechanisms by which FKBP12 influences cell cycle progression.

Exploration of FKBP12 as a Target for Therapeutic Intervention in Broader Disease Contexts

Given FKBP12's involvement in various cellular processes, its modulation through degradation presents potential therapeutic opportunities in a range of diseases frontiersin.orgpatsnap.comniigata-u.ac.jp. Future research can explore the therapeutic potential of FKBP12 degradation, guided by the insights gained from using compounds like this compound. This includes investigating FKBP12 as a target in neurodegenerative disorders, such as Parkinson's disease and Amyotrophic Lateral Sclerosis (ALS), where FKBP12 has been implicated in protein aggregation and calcium dysregulation biorxiv.orgmichaeljfox.org. Additionally, FKBP12's role in regulating the TGF-β receptor suggests potential in cancers where this pathway is dysregulated, such as multiple myeloma nih.govntnu.no. Research utilizing FKBP12 degraders can help validate FKBP12 as a therapeutic target and assess the efficacy of its degradation in various disease models. Studies have already begun to investigate FKBP12-degrading PROTACs like dFKBP-1 and RC32 in multiple myeloma, showing promising effects on SMAD1/5 signaling and cell death ntnu.no.

Innovations in PROTAC Design Utilizing this compound Principles

The development of this compound, as one of the early FKBP12-targeting PROTACs, provided foundational principles for designing degraders patsnap.commichaeljfox.orgnih.gov. Future research will build upon this foundation to create next-generation degraders with enhanced properties and to apply these design strategies to a wider array of targets.

Development of Next-Generation FKBP12 Degraders with Enhanced Properties

While this compound demonstrated effective FKBP12 degradation, future research aims to develop degraders with improved potency, selectivity, and pharmacological properties patsnap.com. This involves optimizing the three key components of a PROTAC: the target protein ligand, the E3 ligase recruiter, and the linker connecting them nih.gov. Drawing lessons from this compound's design, which utilizes an FKBP12 ligand and a Cereblon (CRBN) E3 ligase recruiter, future efforts can focus on exploring different FKBP12 binders, novel E3 ligases, and a variety of linker chemistries to enhance ternary complex formation and degradation efficiency frontiersin.orgelifesciences.orgcreative-biolabs.com. The development of FKBP12F36V-selective degraders, such as those used in the dTAG system, exemplifies how modifications to the target protein ligand can lead to highly specific tools for targeted degradation nih.govmdpi.commdpi.com. Future research can apply similar strategies to develop even more refined FKBP12 degraders.

Application of this compound Design Strategies to Other Target Proteins and E3 Ligases

The success in degrading FKBP12 using the PROTAC approach, as demonstrated by this compound, has paved the way for applying this strategy to numerous other proteins of interest frontiersin.orgnih.govchemrxiv.org. Future research will continue to leverage the principles learned from designing FKBP12 degraders to target a broader spectrum of proteins, including those previously considered "undruggable" by traditional inhibitors frontiersin.orgnih.gov. This involves identifying or developing ligands for new target proteins and effectively linking them to E3 ligase recruiters. Furthermore, research will explore the use of different E3 ligases beyond CRBN and VHL, which are commonly used, to expand the range of degradable targets and potentially improve selectivity and efficacy elifesciences.orgresearchgate.net. The modular nature of PROTAC design, exemplified by compounds like this compound, allows for the adaptation of successful design strategies to novel target-E3 ligase pairs chemrxiv.org.

Advanced Methodologies for Studying this compound Activity and its Biological Impact

Studying the activity of degraders like this compound and their biological consequences requires sophisticated methodologies michaeljfox.org. Future research will focus on developing and applying advanced techniques to gain deeper insights into the mechanisms of TPD and the resulting cellular changes. This includes utilizing quantitative proteomics to comprehensively assess the impact of FKBP12 degradation on the cellular proteome, advanced imaging techniques to visualize ternary complex formation and proteasomal degradation in real-time, and genetic screening approaches to identify factors influencing degrader sensitivity or resistance acs.org. Methodologies for studying ternary complex formation and optimizing linker design are also crucial for developing more efficient degraders elifesciences.orgnih.gov. Furthermore, applying these advanced methodologies will be essential for understanding potential off-target effects and ensuring the specificity of this compound and next-generation FKBP12 degraders.

Development of In Vivo Research Models for Assessing Degradation Kinetics and Efficacy

The initial studies characterizing dFKBP-1 and this compound demonstrated their ability to potently induce FKBP12 degradation in cellular models, such as human myeloid monocytic leukemia MV4;11 cells researchgate.netnih.govresearchgate.net. For instance, dFKBP-1 showed over 80% reduction of FKBP12 at a concentration of 0.1 μM and 50% reduction at 0.01 μM in these cells nih.gov. The degradation mediated by dFKBP-1 was confirmed to be dependent on the CRBN E3 ligase in 293FT cell lines nih.gov.

Despite the promising in vitro degradation observed, the initial reports on dFKBP-1 and this compound noted the absence of further experiments to confirm the physiological functional changes resulting from FKBP12 degradation researchgate.netresearchgate.net. The translation of PROTAC activity from in vitro cell-based assays to in vivo systems presents significant challenges, including optimizing pharmacokinetic (PK) and pharmacodynamic (PD) properties drugdiscoverytrends.comresearchgate.net. Factors such as bioavailability, cellular uptake, and clearance rates can impact a PROTAC's efficacy in vivo drugdiscoverytrends.comresearchgate.net. The chemical structure, particularly the linker and the E3 ligase recruiting ligand, can influence a PROTAC's stability and distribution within tissues drugdiscoverytrends.com.

Structural Biology Approaches for Elucidating Ternary Complex Formation (e.g., Co-crystal Structures)

A fundamental aspect of PROTAC function is their ability to bring together a target protein and an E3 ubiquitin ligase to form a ternary complex, thereby facilitating target protein ubiquitination and subsequent proteasomal degradation researchgate.netnih.govuniroma1.it. Understanding the molecular interactions within this ternary complex is crucial for rational PROTAC design and optimization. Structural biology techniques, particularly X-ray crystallography to obtain co-crystal structures of the target-PROTAC-E3 ligase complex, provide invaluable insights into the binding interfaces and conformational changes involved nih.govbiorxiv.org.

The first crystal structure of a PROTAC-mediated ternary complex, involving the PROTAC MZ1, the E3 ligase VHL, and the BRD4 bromodomain, revealed the specific protein-protein interactions induced by the PROTAC molecule nih.gov. Since then, structural studies of other PROTAC ternary complexes involving different targets and E3 ligases (such as CRBN and DCAF1) have further illuminated the principles governing these interactions nih.govrcsb.orgrcsb.org. These structures demonstrate how the PROTAC acts as a molecular bridge and how the interfaces between the target protein and the E3 ligase are established or stabilized upon PROTAC binding nih.gov.

Q & A

Basic Research Questions

Q. What is the molecular design and synthesis rationale for dFKBP-2 as a PROTAC?

- Methodological Answer : this compound was designed as a proteolysis-targeting chimera (PROTAC) by conjugating a FKBP12 inhibitor (target-binding moiety) with a CRBN E3 ligase ligand (effector moiety) to induce FKBP12 degradation via the ubiquitin-proteasome system. The synthesis rationale hinges on exploiting the "hijacking" of endogenous E3 ligases for targeted protein degradation, a hallmark of PROTAC technology. Researchers should validate linker chemistry and stoichiometry during synthesis using mass spectrometry and nuclear magnetic resonance (NMR) to ensure structural fidelity .

Q. How does this compound induce FKBP12 degradation, and what experimental methods validate this mechanism?

- Methodological Answer : Degradation efficacy is typically validated through:

- Western blotting : Quantify FKBP12 protein levels in treated vs. untreated cells (e.g., MV4-11 cells) across a concentration gradient (0.01–10 µM).

- Cycloheximide chase assays : Confirm proteasome-dependent degradation by inhibiting protein synthesis and monitoring FKBP12 half-life.

- CRBN knockout models : Use CRISPR/Cas9 to disrupt CRBN and assess loss of degradation activity, confirming CRBN dependency .

Q. What cell lines and experimental conditions were used in the initial characterization of this compound?

- Methodological Answer : The original study utilized MV4-11 leukemia cells treated with this compound for 24–48 hours at concentrations ranging from 0.01 to 10 µM. Researchers replicating this work should standardize cell culture conditions (e.g., RPMI-1640 medium, 10% FBS, 37°C/5% CO₂) and include vehicle controls (DMSO) to account for solvent effects. Dose-response curves and time-course experiments are critical for establishing reproducibility .

Advanced Research Questions

Q. Why were the biological consequences of FKBP12 degradation not explored in the original this compound study, and how can subsequent research address this gap?

- Methodological Answer : The Bradner group focused on proof-of-concept degradation without exploring downstream phenotypes. To investigate functional impacts:

- Conduct transcriptomic (RNA-seq) or proteomic (LC-MS/MS) profiling to identify pathways altered post-FKBP12 degradation.

- Perform phenotypic assays (e.g., apoptosis, cell cycle analysis) in FKBP12-deficient models.

- Compare results with FKBP12 genetic knockout models to distinguish PROTAC-specific effects .

Q. How can researchers address contradictions in this compound’s degradation efficacy across different cell lines or experimental setups?

- Methodological Answer : Variability may arise from differences in CRBN expression, proteasome activity, or off-target effects. To resolve discrepancies:

- Quantify CRBN levels (via qPCR or flow cytometry) in cell lines showing resistance.

- Use isogenic cell pairs (CRBN⁺/CRBN⁻) to isolate variables.

- Validate findings with orthogonal degradation assays (e.g., nanoBRET) .

Q. What strategies are recommended for optimizing this compound’s pharmacokinetic properties for in vivo studies?

- Methodological Answer :

- Linker optimization : Test polyethylene glycol (PEG) or hydrocarbon linkers to improve solubility and stability.

- Plasma stability assays : Incubate this compound with mouse/human plasma to assess half-life.

- In vivo PK/PD studies : Administer this compound in rodent models and measure plasma concentrations (LC-MS) and target engagement (tissue Western blotting) .